p-(9-Acridinylamino)cinnamic acid
Description
p-(9-Acridinylamino)cinnamic acid is a synthetic hybrid compound combining structural motifs of cinnamic acid and acridine. Cinnamic acid, a phenylpropanoid with a conjugated α,β-unsaturated carboxylic acid group, is widely studied for its antioxidant, anti-inflammatory, and metabolic properties . The acridine moiety, a planar heterocyclic aromatic system, is known for its DNA intercalation and antitumor activities . In this compound, the acridinylamino group is attached to the para position of the cinnamic acid’s phenyl ring (Figure 1).
Properties
CAS No. |
64895-08-5 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-11-15-9-12-16(13-10-15)23-22-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)22/h1-14H,(H,23,24)(H,25,26)/b14-11+ |
InChI Key |
LMVFFUJWDFBQPK-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(9-Acridinylamino)cinnamic acid typically involves the reaction of 9-aminoacridine with cinnamic acid or its derivatives. One common method is the condensation reaction between 9-aminoacridine and cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
p-(9-Acridinylamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine and cinnamic acid derivatives .
Scientific Research Applications
p-(9-Acridinylamino)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of p-(9-Acridinylamino)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Acridinylamino Derivatives
Acridinylamino compounds vary in their linker groups and functional moieties, significantly influencing their physicochemical and biological properties. Key analogues include:
*Note: Molecular formula inferred from structural analogs and substitution patterns.
- Mechanistic Insights: The cinnamic acid backbone in this compound may enhance cellular uptake due to its lipophilic α,β-unsaturated system, while the acridinylamino group facilitates DNA intercalation, disrupting replication in cancer cells . In contrast, 6-(9-Acridinylamino)hexanoic acid’s aliphatic linker likely improves solubility but reduces DNA-binding affinity compared to aromatic linkers .
Cinnamic Acid Derivatives with Bioactive Substituents
Substitution on the cinnamic acid phenyl ring modulates bioactivity:
- Functional Comparisons: Antioxidant Capacity: Cinnamic acid derivatives with electron-donating groups (e.g., hydroxyl, methoxy) exhibit stronger radical scavenging than unsubstituted analogs. The acridinylamino group, being electron-withdrawing, may reduce antioxidant efficacy but introduce DNA-targeting properties .
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